molecular formula C17H13Cl2N3O2 B2559789 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide CAS No. 891141-86-9

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide

Cat. No.: B2559789
CAS No.: 891141-86-9
M. Wt: 362.21
InChI Key: DMSZQBBCMYEYQX-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a chemical compound known for its unique structure and potential applications in various fields This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with 2,5-dimethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide stands out due to its 1,3,4-oxadiazole ring, which imparts unique chemical and biological properties. This structure differentiates it from other similar compounds, making it a valuable candidate for various applications in research and industry.

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Dichlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
  • Oxadiazole ring : Known for its diverse biological activities.
  • Dimethylbenzamide moiety : Contributes to the compound's overall stability and reactivity.

The molecular formula is C15H12Cl2N4OC_{15}H_{12}Cl_2N_4O with a molecular weight of approximately 352.19 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It is suggested to inhibit specific enzymes such as protein kinases, which are crucial for cell signaling and proliferation. This inhibition can disrupt cancer cell growth pathways.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular processes, leading to altered cellular responses.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. For instance:

  • In vitro assays : The compound was tested against several cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that it could effectively inhibit the proliferation of lung cancer cells (A549, HCC827) .
Cell LineIC50 (µM)Assay Type
A5494.012D Cell Culture
HCC8275.132D Cell Culture
NCI-H3581.733D Cell Culture

Case Studies and Research Findings

  • Case Study on Lung Cancer : A study investigated the effects of the compound on A549 lung cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 4 µM, indicating its potency as an antitumor agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the oxadiazole ring and benzamide moiety can enhance biological activity. For example, substituents on the dichlorophenyl group significantly affect binding affinity to target enzymes .

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-9-3-4-10(2)12(7-9)15(23)20-17-22-21-16(24-17)13-8-11(18)5-6-14(13)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSZQBBCMYEYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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